molecular formula C13H24N2O B7574832 1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one

1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one

Cat. No. B7574832
M. Wt: 224.34 g/mol
InChI Key: VCBUFVHCRCHPKR-UHFFFAOYSA-N
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Description

α-PVP is a synthetic stimulant drug that is structurally similar to pyrovalerone, a drug used to treat chronic fatigue syndrome. It is a white crystalline powder that can be ingested orally, snorted, smoked, or injected. α-PVP acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which means that it increases the levels of dopamine and norepinephrine in the brain. This leads to a surge of euphoria, increased energy, and heightened alertness.

Mechanism of Action

α-PVP acts as an 1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one, which means that it inhibits the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn leads to a surge of euphoria, increased energy, and heightened alertness. The exact mechanism of action of α-PVP is not fully understood, but it is thought to involve the binding of α-PVP to the dopamine and norepinephrine transporters.
Biochemical and Physiological Effects:
α-PVP has been shown to have a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to tissue damage and necrosis. Furthermore, α-PVP has been shown to induce oxidative stress and inflammation in the brain, which can lead to neuronal damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using α-PVP in lab experiments is that it is a potent 1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one, which means that it can be used to study the effects of dopamine and norepinephrine on behavior and brain function. However, one limitation of using α-PVP in lab experiments is that it is a highly addictive drug, which can make it difficult to control for confounding factors in behavioral studies.

Future Directions

There are several future directions for research on α-PVP. One direction is to study the long-term effects of α-PVP on brain function and behavior. Another direction is to develop new drugs that target the dopamine and norepinephrine transporters with greater specificity and efficacy. Finally, it is important to develop new methods for detecting and analyzing α-PVP in biological samples, such as hair and urine, to improve forensic analysis of cathinone derivatives.
In conclusion, α-PVP is a synthetic stimulant drug that has gained popularity due to its potent psychoactive effects. It acts as an 1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one, which means that it increases the levels of dopamine and norepinephrine in the brain. While α-PVP has been used in scientific research to study its effects on the brain and behavior, it is also a highly addictive drug that can lead to tissue damage and necrosis. Future research on α-PVP should focus on studying its long-term effects on brain function and behavior, developing new drugs that target the dopamine and norepinephrine transporters with greater specificity and efficacy, and improving forensic analysis of cathinone derivatives.

Synthesis Methods

α-PVP can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The Leuckart-Wallach reaction involves the reaction of pyrrolidinone with an amine, followed by reduction with sodium borohydride. Reductive amination involves the reaction of a ketone with an amine, followed by reduction with sodium borohydride. The Mannich reaction involves the reaction of a ketone with formaldehyde and an amine.

Scientific Research Applications

α-PVP has been used in scientific research to study its effects on the brain and behavior. Studies have shown that α-PVP increases locomotor activity, induces hyperthermia, and impairs learning and memory in rats. It has also been shown to induce conditioned place preference, which suggests that it has addictive properties. Furthermore, α-PVP has been used as a standard reference material for forensic analysis of cathinone derivatives.

properties

IUPAC Name

1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-13(16)15-9-5-12(6-10-15)11-14-7-3-4-8-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBUFVHCRCHPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one

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